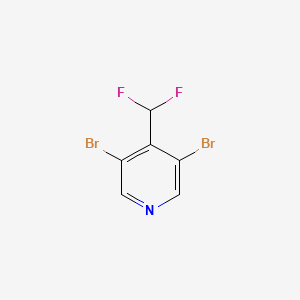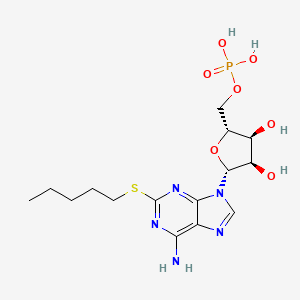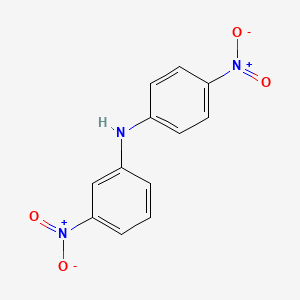
3-Nitro-N-(4-nitrophenyl)benzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-N-(4-nitrophenyl)aniline is an organic compound with the molecular formula C12H9N3O4. It is a derivative of aniline, where the amino group is substituted with nitro groups at the 3 and 4 positions on the phenyl rings. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-nitrophenyl)aniline typically involves the nitration of N-phenyl-3-nitroaniline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:
- Dissolution of N-phenyl-3-nitroaniline in concentrated sulfuric acid.
- Slow addition of concentrated nitric acid to the solution while maintaining a low temperature.
- Stirring the reaction mixture for a specific period to ensure complete nitration.
- Quenching the reaction by pouring the mixture into ice-cold water.
- Isolation and purification of the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of 3-nitro-N-(4-nitrophenyl)aniline follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-Nitro-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium hydroxide.
Coupling: Diazonium salts, alkaline conditions.
Major Products Formed
Reduction: 3-amino-N-(4-aminophenyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Azo dyes and pigments.
科学研究应用
3-Nitro-N-(4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-nitro-N-(4-nitrophenyl)aniline involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various biochemical pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, affecting replication and transcription processes.
Redox Reactions: The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce cellular damage.
相似化合物的比较
Similar Compounds
4-Nitroaniline: Similar structure but with a single nitro group at the para position.
3-Nitroaniline: Similar structure with a nitro group at the meta position.
2-Nitroaniline: Similar structure with a nitro group at the ortho position.
Uniqueness
3-Nitro-N-(4-nitrophenyl)aniline is unique due to the presence of two nitro groups at specific positions on the phenyl rings, which imparts distinct chemical reactivity and biological properties compared to its analogs.
属性
CAS 编号 |
15979-87-0 |
|---|---|
分子式 |
C12H9N3O4 |
分子量 |
259.22 g/mol |
IUPAC 名称 |
3-nitro-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-6-4-9(5-7-11)13-10-2-1-3-12(8-10)15(18)19/h1-8,13H |
InChI 键 |
GBRRZYZALUGPSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)

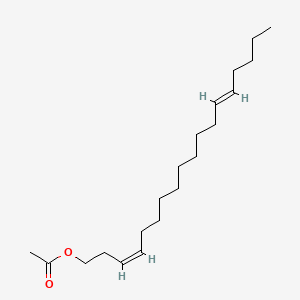
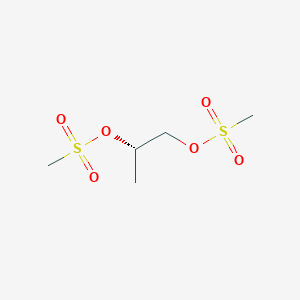
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
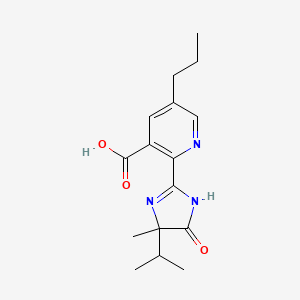
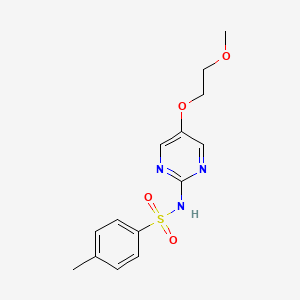
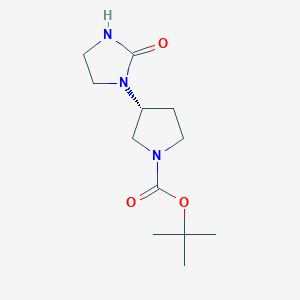
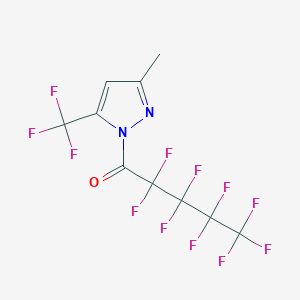
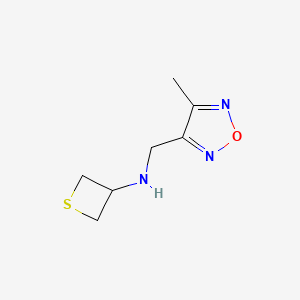
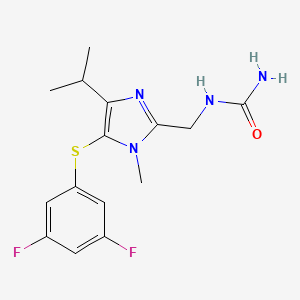
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
